1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole

Lipophilicity Drug-likeness Physicochemical property

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole (CAS 52713-18-5) is a fused imidazo[1,5-b][1,2,4]triazole heterocycle with a molecular formula of C₁₆H₁₁ClN₄ and a molecular weight of 294.74 g·mol⁻¹. The compound carries a chlorine substituent at the para position of the N1-phenyl ring and an unsubstituted phenyl ring at C5, creating an asymmetric, electron-biased scaffold.

Molecular Formula C16H11ClN4
Molecular Weight 294.74 g/mol
CAS No. 52713-18-5
Cat. No. B12807818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole
CAS52713-18-5
Molecular FormulaC16H11ClN4
Molecular Weight294.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3N2N=CN3C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN4/c17-13-6-8-14(9-7-13)20-11-19-21-15(20)10-18-16(21)12-4-2-1-3-5-12/h1-11H
InChIKeyWUPIZZVMZCPNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole – Core Identity and Physicochemical Fingerprint for Procurement Screening


1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole (CAS 52713-18-5) is a fused imidazo[1,5-b][1,2,4]triazole heterocycle with a molecular formula of C₁₆H₁₁ClN₄ and a molecular weight of 294.74 g·mol⁻¹ [1]. The compound carries a chlorine substituent at the para position of the N1-phenyl ring and an unsubstituted phenyl ring at C5, creating an asymmetric, electron-biased scaffold [2]. Predicted physicochemical properties include an ACD/LogP of 4.92, zero hydrogen-bond donors, and a topological polar surface area of 35 Ų, placing it in favourable oral-drug-like property space according to Lipinski's Rule of 5 (zero violations) . The compound is historically catalogued in the NCI Developmental Therapeutics Program repository under NSC 295284 and in the NIAID ChemDB as AIDS-128696, indicating prior institutional interest in its biological potential [1].

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole – Why Non-Chlorinated or Isomeric Analogs Cannot Be Assumed Equivalent


Fused imidazo-triazole scaffolds are highly sensitive to substitution pattern; the presence, position and electronic nature of ring substituents dictate molecular recognition, ADME profile, and biological readout. The 4-chloro substituent on the N1-phenyl ring of this compound increases lipophilicity by approximately 1.7 log units relative to the non-halogenated parent 1,5-diphenyl-1H-imidazo[1,5-b][1,2,4]triazole (ACD/LogP 4.92 vs. 3.19) , which can alter membrane partitioning, CYP450 binding, and efflux susceptibility in ways that cannot be predicted by scaffold-class generalisations. Furthermore, the imidazo[1,5-b] fusion isomer is structurally distinct from the more common imidazo[1,2-b][1,2,4]triazole pharmacophore explored in angiotensin II antagonist programs [1]; data obtained on the [1,2-b] series cannot be extrapolated to the [1,5-b] scaffold. Procurement decisions that treat any chlorophenyl-imidazo-triazole as functionally interchangeable risk introducing uncontrolled variables into structure–activity or formulation studies.

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole – Quantified Differentiation Evidence Versus Closest Analogs


Lipophilicity Enhancement by 4-Chloro Substitution Relative to Des-Chloro Parent

The 4-chloro substituent on the N1-phenyl ring imparts a substantial increase in predicted lipophilicity. The target compound exhibits an ACD/LogP of 4.92, compared with a LogP of 3.19 for the des-chloro analog 1,5-diphenyl-1H-imidazo[1,5-b][1,2,4]triazole (CAS 52713-17-4) . This represents a ΔLogP of +1.73, translating to an approximately 54-fold increase in octanol–water partition coefficient, which is expected to enhance passive membrane permeability while potentially increasing plasma-protein binding and CYP450 metabolic liability.

Lipophilicity Drug-likeness Physicochemical property

Molecular Weight and Biophysical Parameter Differentiation Versus Des-Chloro Analog

The introduction of a single chlorine atom increases molecular weight from 260.29 Da (des-chloro analog, CAS 52713-17-4) to 294.74 Da for the target compound, a gain of 34.45 Da (13.2%) [1]. This mass increment, combined with a predicted ACD/LogD₇.₄ of 3.98 and a bioconcentration factor (BCF) of 619 at pH 7.4 , positions the compound in a higher tier of tissue distribution potential relative to the parent. The des-chloro analog has a lower predicted density (1.25 vs. 1.4 g·cm⁻³) and different crystal packing potential, which may affect solid-state formulation behaviour.

Molecular weight Drug-likeness Biophysical properties

Structural Scaffold Isomerism: Imidazo[1,5-b] vs. Imidazo[1,2-b] Fusion Regioisomer Distinction

The imidazo[1,5-b][1,2,4]triazole ring fusion of this compound is a regioisomer of the more extensively studied imidazo[1,2-b][1,2,4]triazole scaffold. In the angiotensin II receptor antagonist literature, the [1,2-b] series yielded compounds with IC₅₀ values as low as 7.8 nM at the AT₁ receptor [1], whereas no equivalent receptor pharmacology has been reported for the [1,5-b] isomer. The nitrogen atom placement in the [1,5-b] system alters the hydrogen-bond acceptor topology (predicted HBA count of 2 by Cactvs vs. 4 by ACD/Labs, reflecting different computational models) and the dipole moment orientation, which is expected to produce a distinct pharmacophoric profile from the [1,2-b] series.

Scaffold isomerism Molecular recognition Drug design

Predicted Membrane Permeability and Oral Absorption Differentiation

The target compound has zero hydrogen-bond donors and a moderate polar surface area (PSA) of 35 Ų, satisfying both Veber's rule thresholds (rotatable bonds ≤10, PSA ≤140 Ų) for predicted oral bioavailability . In contrast, many antifungal triazole drugs (e.g., fluconazole, PSA ≈ 81.6 Ų; itraconazole, PSA ≈ 104 Ų) possess higher PSA values due to additional heteroatom substituents, which can limit central nervous system penetration. The chlorinated compound's predicted blood–brain barrier penetration potential, inferred from its low PSA and absence of H-bond donors, may differentiate it from more polar azole antifungals if CNS-targeted applications are pursued. However, no direct experimental permeability data (PAMPA, Caco-2) are publicly available for this compound; this inference is based solely on predicted physicochemical descriptors.

ADME Membrane permeability Oral bioavailability potential

Antifungal Activity Claim Based on Vendor-Supplied Annotation

The compound is annotated as an antifungal agent on the basis of demonstrated antifungal properties in a commercial chemical database . The annotation states that it can be employed in the development of treatments for various fungal infections. However, no quantitative minimum inhibitory concentration (MIC) values, fungal strain panels, or comparator fungicide data are provided in this source. Within the broader class, imidazole and triazole derivatives act as inhibitors of cytochrome P450 14α-demethylase (CYP51), with reported MIC values against Candida albicans for structurally related compounds ranging from 0.5 to >64 µg·mL⁻¹ depending on substitution pattern [1]. Without compound-specific, head-to-head antifungal data, this claim must be treated as supporting evidence only.

Antifungal Fungal infections CYP51 inhibition

NCI Developmental Therapeutics Program Inclusion and Institutional Interest

The compound is registered in the NCI Developmental Therapeutics Program repository under NSC 295284 and in the NIAID ChemDB under AIDS-128696 [1]. Institutional inclusion in the NCI DTP collection historically indicates that the compound was selected for anticancer screening, although the specific screening results (e.g., NCI-60 cell line panel GI₅₀ values) are not publicly retrievable in PubChem for this CID. For context, structurally related imidazo-triazole derivatives have shown antiproliferative activity in the NCI-60 screen, with mean GI₅₀ values ranging from 10⁻⁷ to 10⁻⁵ M across multiple cell lines, but no direct cross-reference to NSC 295284 is available.

Anticancer screening NCI DTP Institutional curation

1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry Hit-to-Lead Optimization Leveraging Halogen-Dependent Lipophilicity Tuning

The +1.73 log unit lipophilicity gain over the des-chloro parent scaffold provides a rational basis for using this compound as a chemical probe to study the effect of halogen substitution on membrane partitioning, target engagement, and metabolic stability in early-stage drug discovery programs . Its predicted favourable Rule-of-5 compliance (zero violations, PSA 35 Ų) supports its use as a core scaffold for fragment-based or structure-guided lead optimization [1].

Underexplored Imidazo[1,5-b] Scaffold for Receptor or Enzyme Screening Libraries

As a structurally distinct regioisomer of the pharmacologically validated imidazo[1,2-b] series (which yielded nanomolar AT₁ receptor antagonists), this [1,5-b] compound offers access to novel chemical space for screening against GPCRs, kinases, or cytochrome P450 enzymes . Its institutionally curated status (NSC 295284, AIDS-128696) signals prior interest from national screening programs and supports inclusion in diversity-oriented screening collections [1].

Antifungal Screening Campaigns Requiring Scaffold Novelty Beyond Triazole Clinical Agents

Although compound-specific MIC data are lacking, the vendor-annotated antifungal property and the well-established class-level mechanism of azole CYP51 inhibition [1] position this compound as a candidate for antifungal susceptibility testing against fluconazole-resistant Candida and Aspergillus strains. Its predicted lower PSA compared with clinical triazoles may offer pharmacokinetic differentiation if antifungal activity is confirmed experimentally.

Physicochemical Reference Standard for Imidazo-Triazole Analytical Method Development

With a well-defined molecular weight (294.74 Da), predicted melting point (~190 °C), low vapour pressure (8.88 × 10⁻⁹ mm Hg at 25 °C), and a single chlorine isotopic signature , this compound can serve as a reference material for HPLC-MS method development, logP chromatographic determination, or forced degradation studies in quality control laboratories working with fused azole heterocycles.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-5-phenyl-1H-imidazo(1,5-b)(1,2,4)triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.